Germanium arsenide
Description
Germanium arsenide (GeAs) is a semiconductor compound belonging to the IV-V group, composed of germanium (Ge) and arsenic (As). It exhibits layered or bulk crystalline structures depending on synthesis methods, with notable applications in optoelectronics and nanoelectronics. GeAs demonstrates anisotropic electrical and optical properties, making it suitable for field-effect transistors (FETs) and infrared photodetectors . Its bandgap ranges between 0.8–1.2 eV, enabling efficient light absorption in the near-infrared spectrum . Additionally, GeAs serves as a substrate for multi-junction solar cells due to its lattice compatibility with gallium arsenide (GaAs), enhancing photovoltaic efficiency in space applications .
Properties
CAS No. |
12271-72-6 |
|---|---|
Molecular Formula |
AsGe |
Molecular Weight |
147.55 g/mol |
IUPAC Name |
arsanylidynegermanium |
InChI |
InChI=1S/AsGe/c1-2 |
InChI Key |
OEOKQRBZALRLDT-UHFFFAOYSA-N |
SMILES |
[Ge]#[As] |
Canonical SMILES |
[Ge]#[As] |
Other CAS No. |
12271-72-6 |
Synonyms |
germanium arsenide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium arsenide can be synthesized through several methods. One common approach involves the reaction of germanium and arsenic in a sealed tube at high temperatures. This method can yield both germanium monoarsenide and germanium diarsenide, depending on the reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves techniques such as chemical vapor deposition and molecular beam epitaxy. These methods allow for the precise control of the compound’s composition and structure, which is crucial for its use in semiconductor applications .
Chemical Reactions Analysis
Oxidation Reactions
GeAs reacts with oxygen under thermal stress:
-
At 600–700°C : GeAs oxidizes to form germanium dioxide (GeO₂) and arsenic oxides (As₄O₆ or As₄O₁₀) .
-
Surface oxidation : Ultrathin GeAs layers oxidize when exposed to SiO₂ during device fabrication, forming interfacial Ge/As oxides . This process is critical in semiconductor applications but reduces electrical performance.
Table 1: Oxidation Products of GeAs
| Condition | Primary Products | Secondary Products | Source |
|---|---|---|---|
| >600°C in air | GeO₂, As₄O₁₀ | Trace As₄O₆ | |
| Room temperature | Surface GeO₂ layer | – |
Reactivity with Halogens
GeAs reacts vigorously with halogens, forming trihalides of arsenic and tetrahalides of germanium:
-
With fluorine (F₂) :
-
With chlorine (Cl₂) :
These reactions occur at room temperature and are exothermic .
Table 2: Halogenation of GeAs
| Halogen | Products | Reaction Temperature | Yield | Source |
|---|---|---|---|---|
| F₂ | GeF₄, AsF₃ | 25°C | >90% | |
| Cl₂ | GeCl₄, AsCl₃ | 25°C | 85–95% |
Acid and Alkali Reactivity
-
Concentrated H₂SO₄ : GeAs dissolves slowly, releasing arsenic acid (H₃AsO₄) and germanium sulfates .
-
Molten NaOH/KOH : Reacts violently to produce germanates ([GeO₃]²⁻) and arsenites ([AsO₃]³⁻) :
Thermal Decomposition
At temperatures exceeding 800°C, GeAs decomposes into elemental germanium and arsenic vapor :
This property is exploited in purification processes using zone refining .
Chromatographic Behavior
In methanol or ethanol-based mobile phases, GeAs dissociates, with germanate (GeO₃²⁻) adsorbing strongly to silica gel columns, while arsenate (AsO₄³⁻) elutes preferentially . This separation is critical for isolating radioisotopes like ⁷⁷As .
Table 3: Ge/As Separation Efficiency
| Mobile Phase | Ge Retention (%) | As Elution (%) | Separation Factor | Source |
|---|---|---|---|---|
| Methanol | 98 ± 2 | 74 ± 11 | 82 ± 16 | |
| HCl:Ethanol | 94 ± 6 | 76 ± 8 | 19 ± 8 |
Redox Behavior
GeAs exhibits mixed redox activity due to germanium’s +4/+2 states and arsenic’s +5/+3 states:
Scientific Research Applications
Germanium arsenide has a wide range of scientific research applications:
Chemistry: It is used as a semiconductor material in various chemical sensors and detectors.
Biology: Its unique electronic properties make it suitable for use in biological imaging and diagnostic devices.
Medicine: this compound is being explored for its potential use in medical devices, particularly in the field of optoelectronics.
Industry: It is extensively used in the production of transistors, solar cells, and other optical materials
Mechanism of Action
The mechanism by which germanium arsenide exerts its effects is primarily related to its electronic band structure. This compound is an indirect gap semiconductor with an electronic gap of approximately 0.8 eV. The conduction band minimum is located at the Γ point, while the valence band maximum is out of the Γ point. This unique band structure allows for efficient electron and hole transport, making it suitable for various electronic and optoelectronic applications .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of GeAs and Comparable Semiconductors
| Property | GeAs | GaAs | SiAs | InAs | GeP |
|---|---|---|---|---|---|
| Bandgap (eV) | 0.8–1.2 | 1.42 | ~1.5 | 0.35 | ~2.0 |
| Electron Mobility (cm²/Vs) | 300–1,500* | 8,500 | 200 | 40,000 | 250 |
| Thermal Conductivity (W/m·K) | 50 | 55 | 30 | 20 | 35 |
| Thermal Stability (°C) | Up to 150 | Up to 400 | Up to 200 | Up to 300 | Up to 250 |
| Key Applications | FETs, Photodetectors | Microwave diodes, Solar cells | Photocatalysts | Quantum devices | High-voltage electronics |
Research Findings and Challenges
- Electronic Structure : GeAs exhibits a distorted octahedral coordination in its layered form, creating anisotropic charge transport pathways absent in isotropic GaAs .
- Material Compatibility : Ge substrates are used for GaAs solar cells due to lattice matching, but interdiffusion of Ga and As into Ge films can alter conductivity types, requiring barrier layers .
- Synthesis Challenges : High-purity GeAs ingots (99.999%) are commercially available, but scalable production of 2D GeAs remains costly compared to GaAs .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for obtaining high-purity germanium arsenide (GeAs) crystals, and how do deviations affect structural properties?
- Methodological Guidance : Solid-state synthesis under controlled stoichiometric ratios (e.g., 1:1 Ge:As) in sealed quartz ampoules is standard. Deviations in temperature (>600°C) or arsenic vapor pressure can lead to non-stoichiometric phases or impurities. Use differential thermal analysis (DTA) to monitor phase transitions and energy-dispersive X-ray spectroscopy (EDS) to verify composition .
- Key Variables : Temperature ramp rates, precursor purity (≥99.999%), and inert gas flow rates.
Q. Which characterization techniques (e.g., XRD, Raman spectroscopy) are most effective for identifying phase purity and stoichiometric ratios in GeAs?
- Recommended Techniques :
| Technique | Resolution | Sample Prep | Limitations |
|---|---|---|---|
| XRD | 0.01 Å | Powder | Insensitive to light elements |
| Raman | 1 cm⁻¹ | Single crystal | Surface contamination interference |
| TEM-EDS | 1 nm | Thin film | Destructive sampling |
- Best Practices : Cross-validate XRD peaks (e.g., JCPDS 00-022-1012) with Raman phonon modes (e.g., 220 cm⁻¹ for Ge-As bonds) to confirm crystallinity .
Q. What safety protocols are essential when handling arsenic-containing precursors in GeAs synthesis?
- Protocols : Use gloveboxes with H₂O/O₂ levels <1 ppm, double-layer containment for arsenic vapor, and real-time gas sensors (e.g., for AsH₃). Ethically document safety measures in institutional review board (IRB) approvals and lab manuals .
Advanced Research Questions
Q. How can discrepancies in reported bandgap values of GeAs (1.2–1.8 eV) be systematically analyzed to identify underlying causes (e.g., doping, measurement techniques)?
- Analysis Framework :
Compile literature data into a meta-table (e.g., bandgap vs. synthesis method).
Statistically correlate anomalies with measurement techniques (e.g., ellipsometry vs. UV-Vis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
